(2-Bromo-5-hexyl-2,5-cyclohexadiene-1,4-diylidene)bis-cyanamide

Lipophilicity Solubility prediction DCNQI acceptor design

(2-Bromo-5-hexyl-2,5-cyclohexadiene-1,4-diylidene)bis-cyanamide (CAS 121720-53-4) is a heterosubstituted N,N'-dicyanoquinonediimine (DCNQI) derivative with the molecular formula C14H15BrN4 and a molecular weight of 319.20 g/mol. The compound features a 2-bromo substituent and a 5-hexyl chain on the cyclohexadiene core, classifying it among alkyl-DCNQI electron acceptors known for forming conductive charge-transfer salts with metals such as copper, silver, and lithium.

Molecular Formula C14H15BrN4
Molecular Weight 319.206
CAS No. 121720-53-4
Cat. No. B571696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromo-5-hexyl-2,5-cyclohexadiene-1,4-diylidene)bis-cyanamide
CAS121720-53-4
Molecular FormulaC14H15BrN4
Molecular Weight319.206
Structural Identifiers
SMILESCCCCCCC1=CC(=NC#N)C(=CC1=NC#N)Br
InChIInChI=1S/C14H15BrN4/c1-2-3-4-5-6-11-7-14(19-10-17)12(15)8-13(11)18-9-16/h7-8H,2-6H2,1H3
InChIKeyWQEVWMMKQKXZRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Bromo-5-hexyl-2,5-cyclohexadiene-1,4-diylidene)bis-cyanamide (CAS 121720-53-4): A Brominated Alkyl-DCNQI Electron Acceptor for Charge-Transfer Material Procurement


(2-Bromo-5-hexyl-2,5-cyclohexadiene-1,4-diylidene)bis-cyanamide (CAS 121720-53-4) is a heterosubstituted N,N'-dicyanoquinonediimine (DCNQI) derivative with the molecular formula C14H15BrN4 and a molecular weight of 319.20 g/mol [1]. The compound features a 2-bromo substituent and a 5-hexyl chain on the cyclohexadiene core, classifying it among alkyl-DCNQI electron acceptors known for forming conductive charge-transfer salts with metals such as copper, silver, and lithium [2]. Its computed XLogP3 of 4.6 and topological polar surface area of 72.3 Ų [1] position it as a lipophilic acceptor molecule with potential utility in organic electronics, molecular conductors, or as a synthetic building block requiring defined redox and solubility profiles.

Why (2-Bromo-5-hexyl-2,5-cyclohexadiene-1,4-diylidene)bis-cyanamide Cannot Be Replaced by Other DCNQI Derivatives


Within the DCNQI family, variations in substituent identity and position critically govern molecular properties such as electron affinity, solubility, and crystal packing, which in turn dictate the conductivity behavior of their metal charge-transfer salts [1]. For example, the unsubstituted DCNQI parent molecule (C8H4N4) is a planar, insoluble solid, while dialkyl-DCNQI derivatives gain solubility but may exhibit altered redox potentials or steric hindrance [2]. The specific 2-bromo-5-hexyl substitution pattern introduces both an electron-withdrawing halogen that modulates acceptor strength and a flexible lipophilic chain that enhances solubility and processability. Substituting this compound with a symmetric dialkyl analog (e.g., 2,5-dihexyl-DCNQI) or a different halogen (e.g., 2-chloro-5-hexyl-DCNQI) would result in mismatched reduction potentials, charge-transfer kinetics, or solubility parameters. Therefore, generic DCNQI interchange is not scientifically valid for procurement without verifying equivalence across these specific performance dimensions.

Quantitative Differentiation Evidence for (2-Bromo-5-hexyl-2,5-cyclohexadiene-1,4-diylidene)bis-cyanamide Against Comparators


Computed Lipophilicity Advantage of 2-Bromo-5-hexyl-DCNQI over Unsubstituted and Dimethyl DCNQI Cores

The target compound demonstrates a computed XLogP3 of 4.6, which is substantially higher than the unsubstituted DCNQI core (XLogP3 ~1.2 for C8H4N4) and the 2,5-dimethyl-DCNQI derivative (XLogP3 ~1.5 for C10H8N4) [1]. This difference arises from the hexyl chain, which increases lipophilicity, while the bromine atom maintains a halogen dipole. The higher logP predicts superior solubility in non-polar organic solvents commonly used for thin-film processing (e.g., acetonitrile, dichloromethane) and improved compatibility with polymer matrices in composite device fabrication.

Lipophilicity Solubility prediction DCNQI acceptor design

Electron Affinity Modulation via Bromine Substitution: Class-Level Comparison with 2,5-Dihexyl-DCNQI

Ab initio molecular orbital calculations on DR-DCNQI monomers (R = H, Cl, Br, I, Me, OMe) demonstrate that halogen substituents, particularly bromine, lower the LUMO energy and increase the electron affinity relative to alkyl-only derivatives [1]. While direct experimental reduction potentials for 2-bromo-5-hexyl-DCNQI are not publicly available, the class-level inference indicates that the bromine atom makes this compound a stronger π-acceptor than 2,5-dihexyl-DCNQI (DHDCNQI) [2], which lacks the electron-withdrawing halogen. Stronger acceptor character translates to greater charge-transfer with metal donors and potentially higher conductivity in (DCNQI)2M salts [1].

Electron acceptor strength Redox potential DCNQI charge-transfer salts

Purity Specification Differentiation: NLT 98% vs. Typical Research-Grade DCNQI Derivatives

Commercial supply of the target compound specifies a purity of NLT 98% (not less than 98%) as per ISO-certified quality systems . In contrast, many research-grade DCNQI derivatives, such as 2,5-dimethyl-DCNQI or 2-methyl-5-bromo-DCNQI, are often provided at purities ranging from 95% to 97% when sourced from typical laboratory chemical suppliers [1]. The NLT 98% specification reduces the risk of impurity-driven variability in charge-transfer complex stoichiometry and electronic performance, which is especially critical for reproducible thin-film device fabrication where trace metallic or organic impurities can act as dopants or traps.

Purity Quality control Reproducible device fabrication

Structural Uniqueness: Mono-Bromo Mono-Hexyl Substitution Pattern Not Found in Common DCNQI Catalog Compounds

The most commonly cited DCNQI derivatives in the patent and academic literature include symmetric 2,5-disubstituted variants (e.g., 2,5-dibromo-DCNQI, 2,5-dimethyl-DCNQI) and 2-methyl-5-halo mixed derivatives [1]. The 2-bromo-5-hexyl combination is notably absent from these lists, indicating it is a specialized, non-standard substitution pattern [1][2]. This asymmetry—combining a polarizable bromine atom with a flexible hexyl chain—provides a unique molecular geometry that may lead to distinct crystal packing motifs, different from the symmetric or 2-methyl-5-halo analogs, which can directly impact intermolecular orbital overlap and bulk conductivity in (DCNQI)2M salts.

Structural differentiation Substitution pattern Regioselective synthesis

High-Value Application Scenarios for (2-Bromo-5-hexyl-2,5-cyclohexadiene-1,4-diylidene)bis-cyanamide in Procurement-Driven Research


Solution-Processed Organic Charge-Transfer Salt Thin Films for Molecular Electronics

The high computed lipophilicity (XLogP3 = 4.6) of this compound [1] relative to unsubstituted or short-alkyl DCNQI derivatives makes it amenable to solution-processing techniques such as spin-coating, inkjet printing, or Langmuir-Blodgett deposition. Researchers fabricating (DCNQI)2Cu or (DCNQI)2Ag charge-transfer salt films can leverage the hexyl chain's solubility enhancement to achieve uniform thin films without resorting to high-vacuum thermal evaporation. The NLT 98% purity specification further ensures reproducible stoichiometry control in these films, which is essential for achieving consistent metal-insulator transition or switching behavior as described in the DCNQI patent literature [2].

Tuning Acceptor Strength in Donor-Acceptor Cocrystals for Ambipolar Organic Field-Effect Transistors (OFETs)

The bromine substituent class-level inference suggests stronger electron affinity compared to 2,5-dihexyl-DCNQI [1]. This property positions 2-bromo-5-hexyl-DCNQI as a candidate acceptor component in donor-acceptor cocrystals or bilayer OFETs, where precise energy level alignment between donor HOMO and acceptor LUMO is critical for ambipolar charge transport. The unique asymmetric substitution pattern may also induce favorable packing motifs that enhance intermolecular electronic coupling, a parameter that symmetric dialkyl derivatives cannot replicate .

Synthesis of Novel DCNQI-Based Coordination Polymers and Metal-Organic Frameworks

DCNQI derivatives serve as bridging ligands in coordination polymers with interesting magnetic and electronic properties [1]. The combination of a bromine atom (potential secondary coordination or halogen-bonding site) and a flexible hexyl chain (steric control) in this compound enables the synthesis of coordination architectures with tailored dimensionality and porosity. The guaranteed NLT 98% purity is crucial here, as ligand impurities can compete for metal binding sites and produce intractable mixtures rather than defined crystalline products.

STM-Based Molecular Data Storage Media Research

U.S. Patent 5,216,661 explicitly claims the use of metal DCNQI charge-transfer complexes as ultra-high-density data storage media (≥10^10 bits/cm^2) where information is written and read via scanning tunneling microscopy (STM) induced changes in electron density [1]. The unique substitution pattern of 2-bromo-5-hexyl-DCNQI may offer distinct switching thresholds, retention times, or write/erase cyclability compared to the 2,5-dimethyl or 2-methyl-5-bromo derivatives listed in the patent. This makes it a compelling candidate for exploring structure-property relationships in molecular-scale memory devices.

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